molecular formula C6H15ClN2O B1383457 3-(ethylamino)-N-methylpropanamide hydrochloride CAS No. 1803609-52-0

3-(ethylamino)-N-methylpropanamide hydrochloride

Cat. No.: B1383457
CAS No.: 1803609-52-0
M. Wt: 166.65 g/mol
InChI Key: DGFWUHPZSNRTKY-UHFFFAOYSA-N
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Description

3-(Ethylamino)-N-methylpropanamide hydrochloride is a chemical compound with a variety of applications in scientific research and industry. It is known for its unique structure and properties, which make it useful in various chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylamino)-N-methylpropanamide hydrochloride typically involves the reaction of N-methylpropanamide with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylamino)-N-methylpropanamide hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines.

Scientific Research Applications

3-(Ethylamino)-N-methylpropanamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active compounds.

    Industry: The compound is used in the production of various chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    N-methylpropanamide: A related compound with similar properties but different reactivity.

    Ethylamine: Another related compound used in the synthesis of 3-(ethylamino)-N-methylpropanamide hydrochloride.

    Other amides and amines: Various other amides and amines with similar structures and properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it particularly useful in certain chemical reactions and applications where other compounds may not be as effective.

Properties

IUPAC Name

3-(ethylamino)-N-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-3-8-5-4-6(9)7-2;/h8H,3-5H2,1-2H3,(H,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFWUHPZSNRTKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC(=O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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